molecular formula C19H16FN5OS B4528914 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide

6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide

Cat. No.: B4528914
M. Wt: 381.4 g/mol
InChI Key: JCZPATJUYLDPRG-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a thiazole ring, a pyrazole ring, and a quinoline ring, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds.

Scientific Research Applications

6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-11-23-14(10-27-11)9-25(2)19(26)16-6-18(12-7-21-22-8-12)24-17-4-3-13(20)5-15(16)17/h3-8,10H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPATJUYLDPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide

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